molecular formula C10H16O3 B12675083 (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal CAS No. 51575-61-2

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal

Cat. No.: B12675083
CAS No.: 51575-61-2
M. Wt: 184.23 g/mol
InChI Key: IKGLKDCWHOWCMD-XBXARRHUSA-N
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Description

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a dioxane ring and an enal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the reaction of 2-methylpropanal with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enal group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enals. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the creation of drug candidates with various therapeutic properties.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enol: This compound differs by having an alcohol group instead of an enal group.

    (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enoic acid: This compound has a carboxylic acid group instead of an enal group.

Uniqueness

The uniqueness of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal lies in its enal group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

51575-61-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal

InChI

InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3/b8-4+

InChI Key

IKGLKDCWHOWCMD-XBXARRHUSA-N

Isomeric SMILES

C/C(=C\C1OCC(CO1)(C)C)/C=O

Canonical SMILES

CC(=CC1OCC(CO1)(C)C)C=O

Origin of Product

United States

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